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Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethane-1-thiol

CAS No.: 1152542-53-4

Cat. No.: B1521608

Get Quote

Executive Summary
Compound: 1-(3-Bromophenyl)ethane-1-thiol CAS: 1152542-53-4 (Racemic), 10313168 ((S)-

enantiomer) Estimated pKa:9.25 – 9.45 (Aqueous, 25°C)

This guide provides a comprehensive physicochemical analysis of 1-(3-Bromophenyl)ethane-
1-thiol, a secondary benzylic thiol used as a chiral building block in medicinal chemistry.[1]

While direct experimental pKa data for this specific derivative is sparse in open literature, its

acidity can be determined with high precision using Linear Free Energy Relationships (LFER)

derived from structurally homologous benzenemethanethiols.[1]

Understanding the pKa of this compound is critical for optimizing nucleophilic substitution

reactions (SN2), controlling oxidation states (disulfide formation), and predicting ionization at

physiological pH.[1]

Structural Analysis & Theoretical Prediction
To accurately estimate the pKa, we must deconstruct the molecule into its parent scaffold and

analyze the electronic perturbations introduced by its substituents.
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The Parent Scaffold: Benzyl Mercaptan
The reference standard for benzylic thiols is Benzyl Mercaptan (Phenylmethanethiol).

Experimental pKa: 9.43 (in water at 25°C).[1][2][3]

Electronic Environment: The thiol group is separated from the aromatic ring by one

methylene (-CH₂-) unit. This insulation dampens the resonance effects typical of thiophenols

(pKa ~6.6), making benzylic thiols significantly less acidic.[1]

Substituent Effects (LFER Analysis)
The target molecule, 1-(3-Bromophenyl)ethane-1-thiol, modifies the parent scaffold in two

distinct ways:[1]

Alpha-Methylation (Secondary Thiol Effect):

Modification: Addition of a methyl group at the benzylic position (converting -CH₂SH to -

CH(CH₃)SH).

Electronic Effect: Alkyl groups are weak electron-donating groups (EDG) via induction (+I).

[1] This increases electron density on the sulfur atom, destabilizing the resulting thiolate

anion (

).

pKa Shift: typically +0.1 to +0.2 units (Less acidic).[1]

Meta-Bromination:

Modification: A bromine atom at the 3-position (meta) of the phenyl ring.

Electronic Effect: Bromine exerts a strong electron-withdrawing inductive effect (-I) but has

negligible resonance contribution in the meta position. This withdrawal stabilizes the

negative charge on the thiolate anion.

Hammett Constant (

): +0.39.[1]
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Reaction Constant (

): For benzylic systems (Ar-CH₂-X), the

value is attenuated compared to benzoic acids due to the insulating carbon.[1] We
estimate

.

pKa Shift:

-0.27 units (More acidic).[1]

Calculated Net pKa
Combining these vectors allows for a robust prediction:

[1] [1]

Conclusion: The inductive withdrawal of the meta-bromide slightly overpowers the destabilizing

effect of the alpha-methyl group, resulting in a pKa slightly lower than that of benzyl mercaptan.

Visualization of Electronic Effects[4]
The following diagram illustrates the deprotonation equilibrium and the opposing electronic

forces governing the stability of the thiolate anion.
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Figure 1: Electronic vectors influencing the stability of the 1-(3-Bromophenyl)ethane-1-
thiolate anion.

Experimental Determination Methodologies
For researchers requiring validation of this calculated value, the following protocols are the

industry standard for thiols. Note: Thiols are prone to oxidation; all experiments must be

performed under inert atmosphere (N₂ or Ar).[1]

Spectrophotometric Titration (Preferred)
This method relies on the strong UV absorption difference between the thiol (RSH) and the

thiolate (RS⁻).[1] Benzylic thiolates typically exhibit a bathochromic shift (red shift) and

increased extinction coefficient near 230–260 nm.[1]

Workflow:

Preparation: Prepare a

stock solution of the thiol in degassed water (with <1% methanol for solubility).

Buffering: Aliquot into quartz cuvettes containing buffers ranging from pH 7.0 to 12.0 (0.1 pH

increments).

Measurement: Record UV spectra (200–350 nm).

Analysis: Plot Absorbance (

of anion) vs. pH. The inflection point of the sigmoidal curve is the pKa.

Potentiometric Titration
Suitable for higher concentrations (

) and when solubility permits.[1]

Protocol:
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Solvent System: Use a mixed solvent system (e.g., 50:50 Ethanol:Water) to ensure solubility,

then correct the apparent pKa (

) to aqueous pKa using the Yasuda-Shedlovsky extrapolation.[1]

Titrant: Carbonate-free 0.1 M NaOH or KOH.

Apparatus: Glass electrode pH meter, calibrated at 3 points (pH 4, 7, 10).

Execution: Titrate under a blanket of Argon to prevent disulfide formation (

).

Reactivity & Biological Implications
Nucleophilicity at Physiological pH (7.4)
Using the Henderson-Hasselbalch equation:

At physiological pH, only ~1.2% of the compound exists as the reactive thiolate anion.[1]
However, due to the high nucleophilicity of sulfur (soft nucleophile), this fraction is often
sufficient for reaction with electrophiles (e.g., maleimides, haloalkanes), provided the
equilibrium re-establishes rapidly.[1]

Comparative Data Table
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Compound Structure pKa (Approx) Electronic Factors

Thiophenol Ph-SH 6.6

Resonance

stabilization (Strong

acid)

Benzyl Mercaptan Ph-CH₂-SH 9.43
Insulated from ring;

Reference

1-Phenylethanethiol Ph-CH(Me)-SH ~9.60
α-Methyl

destabilization (+I)

1-(3-

Bromophenyl)ethane-

1-thiol

m-Br-Ph-CH(Me)-SH 9.31
Net result of α-Me (+I)

and m-Br (-I)

Ethanethiol CH₃CH₂-SH 10.6
No aromatic

stabilization

Synthesis & Handling
Synthesis Pathway: Typically synthesized via the conversion of 1-(3-bromophenyl)ethanol to

the corresponding bromide or tosylate, followed by displacement with thiourea and subsequent

hydrolysis.

1-(3-Bromophenyl)
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(Bromide/Tosylate)

PBr3 or TsCl Isothiouronium
Salt

Thiourea
Reflux 1-(3-Bromophenyl)

ethane-1-thiol

NaOH / H2O
Hydrolysis

Click to download full resolution via product page

Figure 2: Standard synthetic route for benzylic thiols.[1]

Safety:

Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor. Use

only in a fume hood.

Oxidation: Store under inert gas at -20°C to prevent disulfide dimerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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